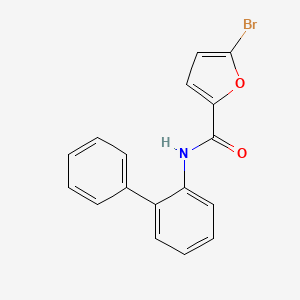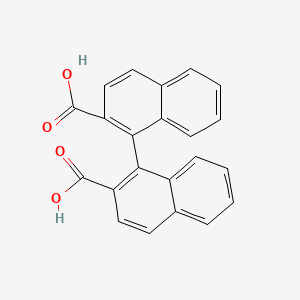
1,1'-联萘-2,2'-二羧酸
描述
1,1'-binaphthyl-2,2'-dicarboxylic acid is a naphthoic acid.
科学研究应用
手性相转移催化剂
1,1'-联萘-2,2'-二羧酸: 被用作制备光学活性联萘季铵盐的中间体 。这些盐用作手性相转移催化剂,在合成对映体纯的药物化合物中至关重要。制造这种特定催化剂的能力为生产具有更高疗效和更少副作用的药物开辟了途径。
不对称合成
该化合物参与通过钯催化羰基化反应合成轴手性二羧酸酯 。这些手性二羧酸酯非常重要,因为它们用作不对称有机反应中的配体和有机催化剂,这对于创造具有特定光学活性的物质至关重要。
用于加氢羰基化的手性配体
1,1'-联萘-2,2'-二羧酸: 衍生物,如酯类,用作加氢羰基化反应中的手性配体 。这些反应属于更广泛的一类羰基化反应,这些反应在生产羧酸和酯的工业过程中至关重要。
光学拆分试剂
由1,1'-联萘-2,2'-二羧酸合成的光学活性聚酰胺已显示出作为高效液相色谱 (HPLC) 手性吸附剂的潜力 。它们可以拆分多种手性化合物,这是制药行业中分离药物对映体的一种基本过程。
手性路易斯酸催化剂
该化合物可以与异丙醇锆 (IV) 异丙醇络合物反应形成手性路易斯酸催化剂 。该催化剂用于醛的立体选择性烯丙基化反应,该反应在合成具有高光学纯度的各种有机化合物中具有价值。
开环聚合
1,1'-联萘-2,2'-二羧酸: 促进ε-己内酯的受控开环均聚和共聚 。该过程对于制造生物降解性聚合物至关重要,这些聚合物在医疗器械、药物递送系统和环保材料中具有广泛的应用。
Sonogashira 型反应
作为添加剂,1,1'-联萘-2,2'-二羧酸与铜催化剂一起使用时,可增强 Sonogashira 型反应的催化活性 。这些反应在形成碳-碳键中起着重要作用,这些碳-碳键是有机合成的基础。
手性联萘化合物的制备
1,1'-联萘-2,2'-二羧酸的外消旋形式已使用各种试剂进行拆分,拆分的化合物广泛用于制备手性联萘基化合物,包括冠醚和催化剂 。这些化合物在从分子识别到有机合成催化的各个方面都有应用。
生化分析
Biochemical Properties
1,1’-Binaphthalene-2,2’-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of chiral catalysts. It interacts with various enzymes, proteins, and other biomolecules, facilitating stereoselective reactions. For instance, it is used to prepare optically active 1,1’-binaphthalene quaternary ammonium salts, which serve as chiral phase-transfer catalysts . These interactions are primarily based on the compound’s ability to form stable complexes with metal ions, which then participate in catalytic cycles.
Cellular Effects
The effects of 1,1’-Binaphthalene-2,2’-dicarboxylic acid on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions can lead to the activation or inhibition of specific enzymes, thereby affecting metabolic pathways and cellular homeostasis . Additionally, its role in forming chiral catalysts can impact the synthesis of biologically active molecules within cells.
Molecular Mechanism
At the molecular level, 1,1’-Binaphthalene-2,2’-dicarboxylic acid exerts its effects through binding interactions with biomolecules. It forms complexes with metal ions, which can then participate in catalytic reactions. These complexes can either inhibit or activate enzymes, depending on the nature of the interaction. For example, the compound can act as a ligand, coordinating with metal ions to form active catalytic sites that facilitate specific biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Binaphthalene-2,2’-dicarboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation or interaction with other molecules in the environment . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1,1’-Binaphthalene-2,2’-dicarboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing catalytic activity and promoting the synthesis of biologically active molecules. At high doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.
Metabolic Pathways
1,1’-Binaphthalene-2,2’-dicarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s ability to form complexes with metal ions allows it to participate in catalytic cycles, influencing the synthesis and degradation of metabolites . These interactions can affect overall metabolic homeostasis and cellular function.
Transport and Distribution
Within cells and tissues, 1,1’-Binaphthalene-2,2’-dicarboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can influence its activity and function, as well as its potential effects on cellular processes.
Subcellular Localization
The subcellular localization of 1,1’-Binaphthalene-2,2’-dicarboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The localization of the compound within cells can impact its activity and function, as well as its interactions with other biomolecules.
属性
IUPAC Name |
1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZNRNHKJQTGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[4-(3-Methylanilino)-3,5-dinitrophenyl]-oxomethyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B1223250.png)
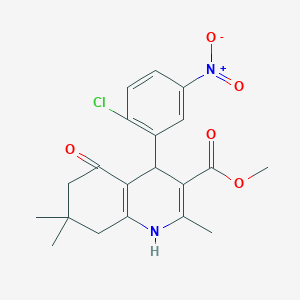
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]acetamide](/img/structure/B1223253.png)
![3-Chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-phenylethyl)pyrrole-2,5-dione](/img/structure/B1223254.png)
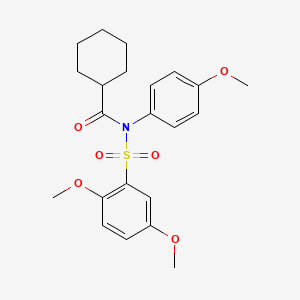
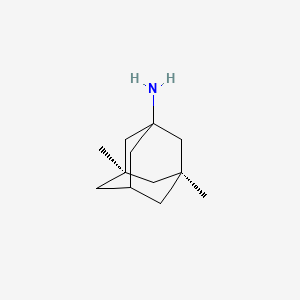
![2-methoxy-6-[4-(4-methyl-1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1223261.png)
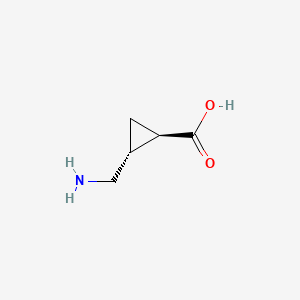
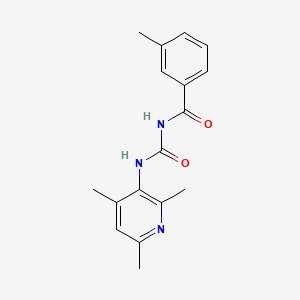
![ethyl 5-[(4-methylpiperidin-1-yl)methyl]-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1223267.png)
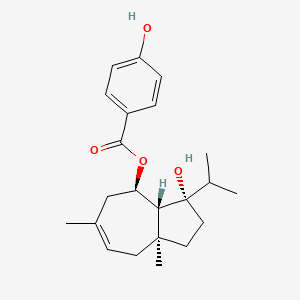
![(E)-3-(5-bromo-2-methoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]prop-2-enamide](/img/structure/B1223272.png)
![5-(4,5-dimethyl-6-oxo-1-cyclohexa-2,4-dienylidene)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1223273.png)
